molecular formula C7H4BrClN2 B3030532 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 916176-52-8

4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B3030532
CAS RN: 916176-52-8
M. Wt: 231.48
InChI Key: UHOQDMKXJCJJGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multistep reactions, including bromination, cyclization, and cross-coupling reactions. For instance, the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved through sodium borohydride reduction and debenzylation steps . Another example is the regioselective bromination of thieno[2,3-b]pyridine, which demonstrates the potential of brominated intermediates in drug discovery . These methods could potentially be adapted for the synthesis of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction (XRD) and spectroscopic methods. For example, the structure of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine was confirmed by single-crystal X-ray structure determination . Similarly, the charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine was investigated using high-resolution X-ray diffraction data . These studies provide insights into the bonding and electronic structure of the molecules, which are essential for understanding their reactivity and properties.

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives is influenced by the presence of substituents and the electronic structure of the molecule. For instance, novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized and their intermolecular contacts were analyzed through Hirshfeld surface analysis . The reactivity of these compounds in biological systems was also assessed through molecular docking studies, indicating potential as enzyme inhibitors . The presence of bromine in these molecules suggests that they could undergo further chemical transformations, such as Suzuki coupling, to yield a variety of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridine derivatives are crucial for their application in various fields. The experimental charge density analysis of 4-chloro-1H-pyrrolo[2,3-b]pyridine revealed the covalent nature of the bonds within the molecule and the presence of intermolecular hydrogen bonds . These properties are indicative of the molecule's stability and potential for forming crystalline materials. Additionally, the synthesis of a Schiff base compound demonstrated the compound's excellent antibacterial activities, highlighting the biological relevance of such structures .

Scientific Research Applications

Synthesis of Pyrrolopyrimidine Nucleosides

4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine derivatives have been used in the synthesis of pyrrolopyrimidine nucleosides. These compounds are related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics. The synthesis involves treatments with N-bromoacetamide and methanolic ammonia to yield various derivatives, including 5-bromotubercidin, which has potential biochemical significance (Hinshaw, Gerster, Robins, & Townsend, 1969).

Total Synthesis of Natural Alkaloids

This compound serves as a precursor in the total synthesis of natural alkaloids like variolin B. Its derivatives undergo selective and sequential palladium-mediated functionalization, demonstrating its utility in the synthesis of complex organic compounds (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).

Electronic Structure Analysis

High-resolution X-ray diffraction studies of 4-chloro-1H-pyrrolo[2,3-b]pyridine, a related compound, have been performed to understand its electronic structure and bonding scheme. This research provides insights into the covalent nature of bonds in the pyrrolopyridine skeleton, which is crucial for designing new compounds with specific electronic properties (Hazra, Mukherjee, Helliwell, & Mukherjee, 2012).

Development of 7-Azaindole Derivatives

This compound acts as a building block in the synthesis of 7-azaindole derivatives. Through nucleophilic displacement reactions, various derivatives can be obtained, which have applications in pharmaceutical and materials science (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).

Synthesis of Pyrrolopyridine Analogs

4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, closely related to this compound, have been synthesized and shown to have antibacterial activity in vitro. These findings highlight the potential of pyrrolopyridine analogs in developing new antibacterial agents (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Antibacterial Properties of Derivatives

Research into the cyclocondensation of 5-Chlorosatin derivatives with Diamino-5-bromo-pyridine has led to the synthesis of heterocyclic compounds possessing Pyrido[2,3-b]Pyrazines, which exhibit good antibacterial activity against certain microorganisms. This demonstrates the potential for this compound derivatives in antibacterial applications (Tribak, Skalli, Haoudi, Rodi, Senhaji, & Essassi, 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine is a derivative of pyrrolo[2,3-b]pyridine, which has been reported to exhibit potent activities against FGFR1, 2, and 3 . These fibroblast growth factor receptors (FGFRs) play crucial roles in cell proliferation, differentiation, and angiogenesis, making them important targets for cancer therapeutics .

Mode of Action

The compound interacts with FGFRs, inhibiting their activity . This inhibition likely occurs through the compound binding to the ATP-binding pocket of the FGFRs, preventing the phosphorylation and activation of the receptor . The exact binding mode and resulting changes in the receptor’s conformation and signaling require further investigation.

Biochemical Pathways

By inhibiting FGFRs, this compound affects several downstream signaling pathways, including the MAPK, PI3K/AKT, and PLCγ pathways . These pathways are involved in cell proliferation, survival, and migration. Therefore, the compound’s action can lead to the inhibition of cancer cell growth and the induction of apoptosis .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and to be bbb permeant

Result of Action

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis . This is likely due to its inhibition of FGFRs and the subsequent disruption of downstream signaling pathways involved in cell growth and survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen and temperature Additionally, factors such as pH and the presence of other molecules in the cellular environment could potentially affect the compound’s action

properties

IUPAC Name

4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOQDMKXJCJJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676440
Record name 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

916176-52-8
Record name 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916176-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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